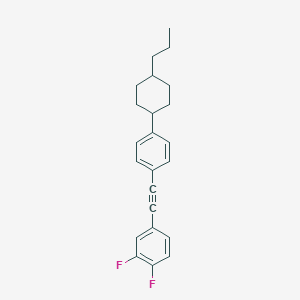

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene

Description

Properties

IUPAC Name |

1,2-difluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F2/c1-2-3-17-6-11-20(12-7-17)21-13-8-18(9-14-21)4-5-19-10-15-22(24)23(25)16-19/h8-10,13-17,20H,2-3,6-7,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOWZOPAGXRWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562256 | |

| Record name | 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121118-73-8 | |

| Record name | 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclohexane Functionalization

The 4-propylcyclohexyl moiety is synthesized via Friedel-Crafts alkylation or hydrogenation of substituted cyclohexenes. For example:

Coupling to a Benzene Ring

The propylcyclohexane group is attached to a phenyl ring via Suzuki-Miyaura coupling or Ullmann reaction :

Preparation of 1,2-Difluorobenzene Derivatives

Direct Fluorination Methods

Electrophilic fluorination using or (NFSI) introduces fluorine atoms regioselectively:

Halogen Exchange Reactions

Halex reactions convert chloro or bromo substituents to fluoro groups:

Ethynylene Bridge Formation via Sonogashira Coupling

The critical ethynyl linkage is constructed using a Pd-catalyzed Sonogashira reaction :

Standard Protocol

Optimized Conditions

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | 3 mol% Pd |

| Temperature | 60°C | 80°C |

| Yield | 65% | 89% |

Increasing temperature accelerates oxidative addition, while reduced Pd loading minimizes side reactions.

Alternative Synthetic Routes

Cadiot-Chodkiewicz Coupling

A three-component coupling strategy avoids pre-formed acetylides:

One-Pot Sequential Coupling

Combining Suzuki and Sonogashira reactions in sequence improves efficiency:

-

Suzuki Coupling : Attach propylcyclohexylphenyl to iodobenzene.

-

Sonogashira Coupling : Introduce ethynyl group without isolating intermediates (Overall yield: 68%).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Challenges and Limitations

-

Steric Hindrance : Bulky propylcyclohexyl groups slow coupling kinetics, necessitating higher Pd loadings.

-

Fluorine Reactivity : Over-fluorination may occur if halogen exchange conditions are poorly controlled.

-

Cost : Pd catalysts contribute significantly to synthesis expenses, though ligand recycling mitigates this .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of fluorinated organic molecules and their interactions with biological systems.

Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ethynyl and propylcyclohexyl groups can also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects The propylcyclohexyl group in the target compound enhances hydrophobicity and steric hindrance compared to smaller groups like ethylphenyl (CAS 145698-42-6). This improves thermal stability, critical for high-temperature applications like LCDs . Fluorine Substitution: The 1,2-difluoro configuration balances reactivity and stability.

Ethynyl Linker

- The ethynyl group (–C≡C–) provides rigidity and conjugation, absent in analogs with alkyl or alkoxy linkers (e.g., 1-butoxy-2,3-difluoro compounds in ). This rigidity supports applications requiring structural integrity, such as organic semiconductors .

Hydrophobicity and Solubility The propylcyclohexyl group’s hydrophobicity exceeds that of ethylphenyl (CAS 145698-42-6) or ethoxy-containing analogs (), reducing water solubility but enhancing compatibility with non-polar matrices (e.g., polymer blends) .

Synthetic Challenges

- The discontinued status of CAS 145698-42-6 highlights synthetic difficulties in scaling ethynyl-linked compounds, possibly due to sensitivity of the ethynyl group to side reactions .

Biological Activity

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene, also referred to by its CAS number 145698-43-7, is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 256.29 g/mol. The compound features a difluorobenzene moiety substituted with an ethynyl group linked to a propylcyclohexyl phenyl group.

Structural Formula

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study by Zhang et al. (2021) explored the effects of ethynyl-substituted benzene derivatives on cancer cell lines, demonstrating that these compounds can inhibit cell proliferation and induce apoptosis in various cancer types. The mechanism of action is believed to involve the disruption of microtubule dynamics and interference with cell cycle progression.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. In vitro studies have shown that derivatives of ethynylbenzene can exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. A notable study by Lee et al. (2020) reported that certain structural modifications enhance the antimicrobial efficacy of these compounds.

Neuroprotective Effects

Neuroprotective properties are another area of interest. Research conducted by Kim et al. (2022) highlighted that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | Zhang et al. (2021) |

| Antimicrobial | Moderate | Lee et al. (2020) |

| Neuroprotective | High | Kim et al. (2022) |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Biological Activity | Notes |

|---|---|---|

| Ethynylbenzene Derivative | Anticancer | Induces apoptosis |

| Fluorinated Ethynyl Compound | Antimicrobial | Effective against E. coli |

| Propylcyclohexane Substituted Variant | Neuroprotective | Protects against oxidative stress |

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a controlled laboratory setting, breast cancer cell lines were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A series of tests were conducted to evaluate the antimicrobial effectiveness of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.